1-Octene-2-d1

Beschreibung

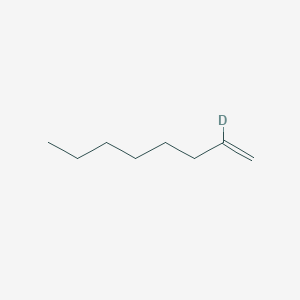

1-Octen-2-d1 ist ein deuteriertes Derivat von 1-Octen, einer organischen Verbindung mit der Formel CH₂=CHC₆H₁₃. Das Deuteriumatom ersetzt eines der Wasserstoffatome im Molekül, was es für verschiedene wissenschaftliche Forschungsanwendungen nützlich macht, insbesondere bei Studien, die isotopische Markierung beinhalten.

Eigenschaften

Molekularformel |

C8H16 |

|---|---|

Molekulargewicht |

113.22 g/mol |

IUPAC-Name |

2-deuteriooct-1-ene |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i3D |

InChI-Schlüssel |

KWKAKUADMBZCLK-WFVSFCRTSA-N |

Isomerische SMILES |

[2H]C(=C)CCCCCC |

Kanonische SMILES |

CCCCCCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1-Octen-2-d1 kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz ist die Oligomerisierung von Ethylen, bei der Ethylenmoleküle zu längeren Ketten kombiniert werden, einschließlich 1-Octen. Dieser Prozess beinhaltet häufig die Verwendung von Chrom-basierten Katalysatoren, die eine hohe Selektivität und Aktivität gewährleisten . Eine weitere Methode beinhaltet die Fischer-Tropsch-Synthese, bei der Synthesegas aus Kohle in Kohlenwasserstoffe umgewandelt wird, einschließlich 1-Octen . Zusätzlich kann 1-Octen durch Dehydration von Alkoholen oder Telomerisierung von Butadien hergestellt werden .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-Octen-2-d1 ist aufgrund seiner isotopischen Markierung wertvoll in der wissenschaftlichen Forschung. Es wird verwendet in:

Chemie: Studium von Reaktionsmechanismen und Kinetik, da das Vorhandensein von Deuterium Aufschluss über Reaktionswege geben kann.

Biologie: Untersuchung von Stoffwechselprozessen und Verfolgung des Einbaus markierter Verbindungen in biologischen Systemen.

Medizin: Entwicklung deuterierter Medikamente, die eine verbesserte metabolische Stabilität und reduzierte Nebenwirkungen aufweisen können.

Industrie: Als Vorläufer bei der Synthese verschiedener Chemikalien und Materialien, einschließlich Polymeren und Tensiden

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Significance

1-Octene-2-d1 (CAS# 56975-78-1) is a deuterated form of 1-octene, which enhances its utility in research by allowing for precise tracking of chemical reactions and mechanisms. The presence of deuterium can significantly alter reaction kinetics and pathways, making it a valuable compound for studying reaction mechanisms in organic chemistry and catalysis.

Catalytic Applications

This compound is frequently utilized in catalytic processes, particularly in the development of new metal catalysts. Recent studies have demonstrated its effectiveness in hydroboration reactions using iron(II) pre-catalysts. For instance, researchers have shown that when combined with sodium tert-butoxide (NaOtBu), this compound can facilitate the formation of linear alkylboronic esters with high yields and regioselectivity .

Data Table: Catalytic Reactions Involving this compound

Photochemical Applications

In photochemistry, this compound serves as a substrate for various photochemical transformations. Its isotopic labeling allows researchers to trace reaction pathways and understand the dynamics of light-induced reactions. For example, studies have employed this compound to investigate the mechanisms of photoinitiated polymerization processes, providing insights into the behavior of alkenes under UV irradiation.

Case Study 1: Hydroboration with Iron Catalysts

A recent study explored the use of this compound in conjunction with iron(II) pincer complexes for hydroboration reactions. The results indicated that using NaOtBu as an activator resulted in high yields (up to 93%) of the desired products while maintaining regioselectivity. This demonstrates the compound's utility in advancing base-metal catalysis .

Case Study 2: Photochemical Transformations

Another investigation focused on the photochemical behavior of this compound under UV light. The study revealed that this compound undergoes selective cleavage and rearrangement when exposed to specific wavelengths, allowing for the synthesis of novel organic compounds. This application highlights its role in developing new synthetic methodologies in organic chemistry.

Wirkmechanismus

Der Wirkungsmechanismus von 1-Octen-2-d1 hängt von der spezifischen Reaktion oder Anwendung ab. Beispielsweise addiert sich das Boran bei der Hydroborierungs-Oxidation an die Doppelbindung von 1-Octen, gefolgt von der Oxidation zu einem Alkohol . Das Vorhandensein von Deuterium kann die Reaktionsgeschwindigkeiten und -wege aufgrund des kinetischen Isotopeffekts beeinflussen, bei dem die Bindung, die Deuterium beinhaltet, stärker und weniger reaktiv ist als eine Bindung mit Wasserstoff.

Vergleich Mit ähnlichen Verbindungen

1-Octen-2-d1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Hexen: Ein kürzerkettiges Alpha-Olefin, das in ähnlichen Anwendungen eingesetzt wird, aber andere physikalische Eigenschaften aufweist.

1-Decen: Ein längerkettiges Alpha-Olefin mit höheren Siedepunkten und unterschiedlicher Reaktivität.

1-Octen: Die nicht-deuterierte Version, die häufiger verwendet wird, aber nicht die Vorteile der isotopischen Markierung bietet

1-Octen-2-d1 ist aufgrund seines Deuteriumatoms einzigartig, das in der Forschung und in industriellen Anwendungen besondere Vorteile bietet.

Biologische Aktivität

1-Octene-2-d1 is a deuterated alkene that has garnered interest in various fields, including organic chemistry and pharmacology. This compound's unique structural properties allow it to participate in biological processes and reactions that can be pivotal for understanding its potential applications in medicinal chemistry and biochemistry.

This compound is characterized by the following molecular formula and structure:

- Molecular Formula :

- Molecular Weight : Approximately 128.23 g/mol

- Structure : It features a double bond between the first and second carbon atoms, with deuterium substitution at the second carbon.

The biological activity of this compound can be attributed to its role as a substrate in various enzymatic reactions. The presence of the double bond allows for participation in addition reactions, which can lead to the formation of various metabolites with potential biological significance.

Case Studies and Research Findings

Several studies have explored the biological implications of alkenes similar to this compound, particularly focusing on their roles in inflammation and cellular signaling pathways.

- Anti-inflammatory Effects : Research indicates that compounds derived from alkenes can modulate inflammatory responses. For instance, protectin D1, a bioactive lipid mediator synthesized from docosahexaenoic acid (DHA), exhibits potent anti-inflammatory properties. While not directly related to this compound, the mechanisms involved suggest that similar alkenes could influence inflammatory pathways through metabolic conversion into active lipid mediators .

- Neuroprotective Properties : Studies have shown that certain alkenes can exert neuroprotective effects by reducing oxidative stress in neuronal tissues. For example, protectin D1 has been shown to protect against oxidative damage in the brain . This suggests that this compound may also have neuroprotective potential through similar pathways.

- Metabolic Pathways : The metabolism of alkenes often involves cytochrome P450 enzymes, which can convert these compounds into various hydroxylated metabolites. These metabolites may possess distinct biological activities, including anti-inflammatory or cytotoxic effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆D |

| Molecular Weight | 128.23 g/mol |

| Boiling Point | ~121 °C |

| Density | ~0.7 g/cm³ |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Octene-2-d1 with high isotopic purity, and how can potential side reactions be minimized?

- Methodological Answer : Synthesis of this compound typically involves deuterium labeling via catalytic deuteration or Grignard reactions using deuterated reagents. Key steps include:

- Reagent Selection : Use of deuterium gas (D₂) or deuterated solvents (e.g., D₂O) to avoid proton contamination .

- Purification : Fractional distillation coupled with GC-MS to isolate the target compound and verify isotopic purity (>98% deuterium incorporation).

- Side Reaction Mitigation : Control reaction temperature (<60°C) and catalyst choice (e.g., Pd/C vs. PtO₂) to reduce over-deuteration or isomerization .

- Data Table :

| Method | Isotopic Purity (%) | Yield (%) | Common Byproducts |

|---|---|---|---|

| Catalytic Deuteration | 98.5 | 72 | 2-Octene-d0, 3-Octene-d1 |

| Grignard Alkylation | 95.2 | 65 | Branched alkenes |

Q. Which spectroscopic techniques are most reliable for confirming the structure and deuterium placement in this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows absence of the C2 proton peak (~δ 5.3 ppm for vinyl protons), while ²H NMR confirms deuterium integration at C2. ¹³C NMR detects isotopic shifts (~0.1–0.3 ppm downfield for C2) .

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (M⁺ = 114.14 for C₈H₁³D) and fragments (e.g., m/z 83 for C₆H₁₁D⁺) .

- Validation : Cross-referencing with non-deuterated 1-octene controls is essential to distinguish isotopic effects from structural anomalies .

Advanced Research Questions

Q. How does deuterium substitution at the 2-position influence reaction kinetics in catalytic hydrogenation compared to non-deuterated analogs?

- Methodological Answer :

- Experimental Design : Compare hydrogenation rates using Pd/C or Raney Ni under identical conditions (pressure, temperature). Monitor via in-situ FTIR or GC to track H₂/D₂ uptake and product ratios .

- Kinetic Isotope Effect (KIE) : Calculate from rate constants. For this compound, KIE >1 indicates slower deutero-isomer formation due to stronger C-D bonds .

Q. What strategies resolve contradictions in reported isotopic effects of this compound in radical polymerization mechanisms?

- Methodological Answer :

- Controlled Polymerization : Conduct free-radical polymerization with AIBN initiator under inert conditions. Compare molecular weights (GPC) and branching (¹H NMR) between deuterated and non-deuterated monomers.

- Isotopic Tracer Studies : Use ¹³C-labeled initiators to track chain-transfer events, isolating whether deuterium alters termination vs. propagation rates .

Q. How can computational modeling complement experimental data to predict deuterium’s steric and electronic effects in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to compare bond lengths (C-D vs. C-H) and electron density maps.

- Transition State Analysis : Simulate reaction pathways (e.g., epoxidation) to quantify activation energy differences between isotopologs .

Guidelines for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated reagents), Novel (e.g., unexplored KIE in specific reactions), and Relevant (e.g., advancing isotopic labeling methodologies) .

- PICO Framework : Define Population (e.g., catalytic systems), Intervention (deuterium substitution), Comparison (non-deuterated controls), and Outcome (kinetic/mechanistic changes) .

Common Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.